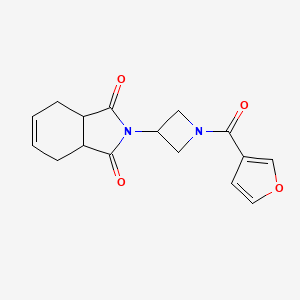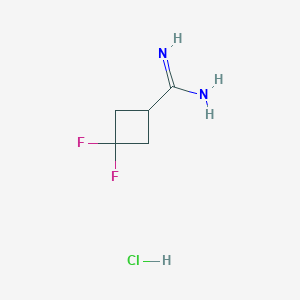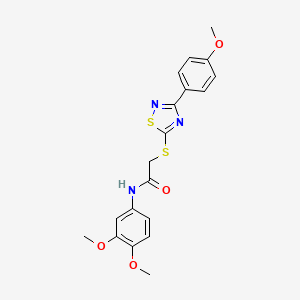
Divin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Divin' is a technique used in scientific research to study the biochemical and physiological effects of various substances on living organisms. The method involves administering a substance to an organism and observing its effects. Divin' is a powerful tool that has been used to study the effects of drugs, toxins, and other substances on the body.
Scientific Research Applications
1. Bacterial Cell Division Inhibition
Divin, a small molecule, has been identified as an inhibitor of bacterial cell division. It disrupts the assembly of late division proteins, thereby impeding bacterial growth. This unique mechanism of action distinguishes Divin from other bacterial division inhibitors, making it a potential tool for developing new antimicrobial agents (Zhou, Eun, Guzei, & Weibel, 2013). Additionally, a separate study further highlights Divin as an inhibitor that does not interact with the tubulin homologue FtsZ or affect chromosome segregation, unlike other division inhibitors (Eun, Zhou, Kiekebusch, Schlimpert, Trivedi, Bakshi, Zhong, Wahlig, Thanbichler, & Weibel, 2013).
2. Enhancement of Synthetic Routes and Potency
Research on Divin also involves the synthesis and structure-activity relationship (SAR) studies. These studies have led to the development of Divin analogs with increased solubility and improved potency, expanding the possibilities for therapeutic applications. This research underscores the importance of the 2-hydroxynaphthalenyl hydrazide portion of Divin for its activity and indicates that modifications to the benzimidazole ring can increase its potency (Zhou, Eun, Guzei, & Weibel, 2013).
properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYTFSYTUAGFR-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divin | |
Q & A
Q1: What is Divin's mechanism of action?
A1: Divin inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []
Q2: How does Divin affect the bacterial cell envelope during division?
A2: Research suggests that Divin affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, Divin hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []
Q3: What is the molecular formula and weight of Divin?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Divin. Further research in primary literature or patents may be necessary to obtain this information.
Q4: Is there any spectroscopic data available for Divin?
A4: The provided abstracts do not offer specific spectroscopic data for Divin. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.
Q5: Which part of the Divin molecule is crucial for its activity?
A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the Divin molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []
Q6: Can modifications to the benzimidazole ring of Divin affect its potency?
A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of Divin can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of Divin. []
Q7: How does the SAR study of Divin aid in understanding its mechanism of action?
A8: SAR studies allow researchers to pinpoint the essential structural features of Divin responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []
Q8: Has Divin's efficacy been tested in cellular or animal models?
A9: The provided abstracts confirm that Divin effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights Divin's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []
Q9: Is Divin toxic to mammalian cells?
A10: Divin exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []
Q10: What are the potential future applications of Divin?
A10: Divin holds promise as a valuable tool for:
- Mechanistic Studies: Further exploration of Divin's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []
- Antimicrobial Development: Divin's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []
- Photoaffinity Probes: Synthesizing Divin analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2698164.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2698166.png)
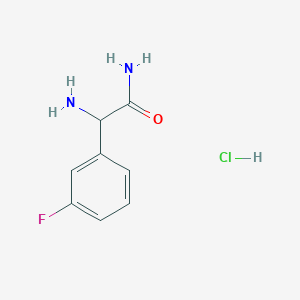

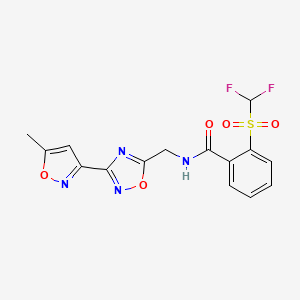
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)
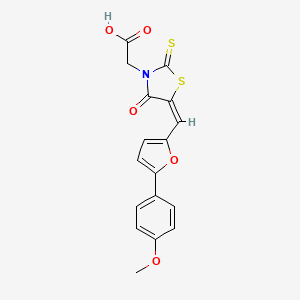
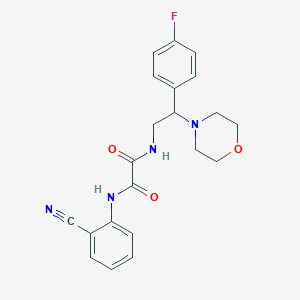
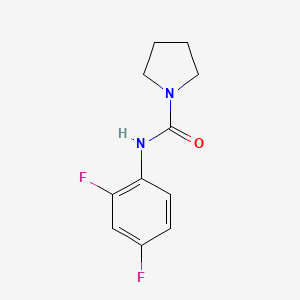
![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)
